Alpha-Phosphoribosylpyrophosphoric Acid
Description
Historical Context of Alpha-Phosphoribosylpyrophosphoric Acid Discovery
The discovery of PRPP dates back to the mid-1950s, a period marked by significant advancements in the understanding of nucleotide biosynthesis. numberanalytics.comfiveable.me The pioneering work of biochemist Arthur Kornberg and his colleagues was instrumental in identifying this crucial intermediate. nih.govontosight.ai Their research, focused on elucidating the enzymatic pathways for the synthesis of uridylate, a pyrimidine (B1678525) nucleotide, led to the isolation and characterization of PRPP. nih.govontosight.ai
Initial studies revealed that PRPP is a relatively stable compound at neutral pH and low temperatures, but it readily undergoes decomposition under acidic or basic conditions. ontosight.ai This foundational knowledge of its chemical properties was crucial for its purification and subsequent study, paving the way for a deeper comprehension of its metabolic significance.
Central Role of this compound in Cellular Metabolism
PRPP occupies a central and indispensable role in cellular metabolism due to its function as a donor of the ribose-phosphate moiety in several biosynthetic pathways. numberanalytics.comfiveable.me It is synthesized from ribose-5-phosphate (B1218738) and adenosine (B11128) triphosphate (ATP) in a reaction catalyzed by the enzyme PRPP synthetase. numberanalytics.comyoutube.com This reaction is a key control point in metabolism, as the availability of PRPP can significantly influence the rate of nucleotide synthesis and, consequently, processes like DNA replication and repair. numberanalytics.com
The significance of PRPP lies in its "activated" state. The pyrophosphate group is an excellent leaving group, making the C-1 position of the ribose highly susceptible to nucleophilic attack. This chemical reactivity is the basis for its role in the formation of N-glycosidic bonds, a fundamental step in the synthesis of nucleotides. nih.gov
Overview of Key Metabolic Pathways Involving this compound
PRPP is a versatile precursor molecule that participates in several major biosynthetic pathways, highlighting its metabolic importance. nih.govnih.gov These pathways are fundamental for cell growth, proliferation, and survival.
Key Metabolic Pathways Involving PRPP
| Metabolic Pathway | Role of PRPP | End Products |
| Purine (B94841) Nucleotide Biosynthesis (De Novo) | Provides the ribose-phosphate backbone. | Adenosine monophosphate (AMP), Guanosine (B1672433) monophosphate (GMP) |
| Pyrimidine Nucleotide Biosynthesis (De Novo) | Donates the ribose-phosphate moiety to orotate (B1227488). | Uridine (B1682114) monophosphate (UMP), which is a precursor to other pyrimidine nucleotides. |
| Nucleotide Salvage Pathways | Reacts with free purine and pyrimidine bases to reform nucleotides. | AMP, GMP, and other nucleotides. |
| Amino Acid Biosynthesis | A substrate in the biosynthesis of histidine and tryptophan. | Histidine, Tryptophan |
| Cofactor Biosynthesis | Involved in the synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP). | NAD, NADP |
In the de novo synthesis of purine nucleotides, the first committed step involves the transfer of an amino group from glutamine to PRPP, forming phosphoribosylamine. numberanalytics.com This initiates a series of reactions that ultimately lead to the formation of inosine (B1671953) monophosphate (IMP), the precursor to both adenosine monophosphate (AMP) and guanosine monophosphate (GMP). fiveable.me
In pyrimidine nucleotide biosynthesis, PRPP is utilized to convert orotate into orotidine-5'-monophosphate, a key step in the pathway leading to the synthesis of uridine monophosphate (UMP), which is the precursor for other pyrimidine nucleotides. utah.eduyoutube.com
Beyond de novo synthesis, PRPP is crucial for nucleotide salvage pathways. fiveable.me These pathways recycle purine and pyrimidine bases from the degradation of nucleic acids, conserving cellular energy. PRPP provides the ribose-phosphate to which these salvaged bases are attached.
Furthermore, PRPP is a substrate in the biosynthetic pathways of the amino acids histidine and tryptophan. wikipedia.org In histidine biosynthesis, the carbon atoms from the ribose of PRPP contribute to the formation of the amino acid's backbone. wikipedia.org Similarly, in tryptophan synthesis, PRPP is involved in the initial steps of the pathway. wikipedia.org
Finally, PRPP plays a role in the synthesis of essential cofactors, including nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are vital for numerous redox reactions in the cell. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
13270-65-0 |
|---|---|
Molecular Formula |
C5H13O14P3 |
Molecular Weight |
390.07 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C5H13O14P3/c6-3-2(1-16-20(8,9)10)17-5(4(3)7)18-22(14,15)19-21(11,12)13/h2-7H,1H2,(H,14,15)(H2,8,9,10)(H2,11,12,13)/t2-,3-,4-,5-/m1/s1 |
InChI Key |
PQGCEDQWHSBAJP-TXICZTDVSA-N |
SMILES |
C(C1C(C(C(O1)OP(=O)(O)OP(=O)(O)O)O)O)OP(=O)(O)O |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C1C(C(C(O1)OP(=O)(O)OP(=O)(O)O)O)O)OP(=O)(O)O |
physical_description |
Solid |
Origin of Product |
United States |
Biosynthesis of Alpha Phosphoribosylpyrophosphoric Acid
Enzymatic Catalysis of Alpha-Phosphoribosylpyrophosphoric Acid Synthesis
The synthesis of this compound is predominantly catalyzed by the enzyme ATP:D-ribose-5-phosphate pyrophosphotransferase, commonly referred to as ribose-phosphate diphosphokinase or PRPP synthetase (PRS). nih.govnih.gov This enzyme facilitates the direct transfer of the β,γ-diphosphoryl (pyrophosphate) group from a molecule of adenosine (B11128) triphosphate (ATP) to the C-1 hydroxyl group of α-D-ribose 5-phosphate. nih.gov This reaction is an irreversible and rate-limiting step in the production of PRPP. nih.gov
The catalytic mechanism is a sequential process where the enzyme binds to both ATP and ribose-5-phosphate (B1218738). asm.org The functional form of the most common class of these enzymes is a hexamer, with the active site located at the interface between two domains within a single subunit, but including residues from an adjacent subunit. documentsdelivered.comencyclopedia.pub The reaction proceeds with an inversion of the configuration at the C-1 carbon of the ribose moiety. nih.gov While PRPP synthetase is the primary enzyme for this synthesis, a secondary enzyme, phosphoribosyl bisphosphate phosphokinase, can also produce PRPP but is mainly involved in phosphonate (B1237965) catabolism and is not the principal source in most organisms. nih.gov
Substrates and Products of this compound Synthesis
The enzymatic synthesis of this compound involves specific substrates that yield distinct products. The primary reactants are Ribose 5-phosphate, a product of the pentose (B10789219) phosphate (B84403) pathway, and Adenosine Triphosphate (ATP), which provides both the pyrophosphate group and the energy for the reaction. researchgate.netresearchgate.net The resulting products are this compound (PRPP) and Adenosine Monophosphate (AMP). nih.gov
| Role | Compound Name | Chemical Formula | Description |
|---|---|---|---|
| Substrate | α-D-Ribose 5-phosphate | C₅H₁₁O₈P | A phosphorylated pentose sugar derived from the pentose phosphate pathway. |
| Substrate | Adenosine Triphosphate (ATP) | C₁₀H₁₆N₅O₁₃P₃ | The primary energy currency of the cell and the donor of the pyrophosphate group. |
| Product | This compound (PRPP) | C₅H₁₃O₁₄P₃ | The activated form of ribose 5-phosphate, used in various biosynthetic pathways. |
| Product | Adenosine Monophosphate (AMP) | C₁₀H₁₄N₅O₇P | The remainder of the ATP molecule after the pyrophosphate transfer. |
This compound Synthase Isoforms and Gene Families
PRPP synthetase (PRS) is a ubiquitous enzyme found across all kingdoms of life, with most free-living organisms possessing at least one gene encoding for it. nih.gov Eukaryotic organisms, however, often have multiple PRS genes, giving rise to different isoforms. nih.gov These isoforms can be classified based on their primary structures, regulatory properties, and quaternary structures. asm.orgencyclopedia.pub The number of PRS genes varies between species; for instance, humans have three, while the plant Arabidopsis thaliana has five. mdpi.com
Mammalian this compound Synthase Isoforms
In mammals, including humans, there are three known PRPP synthetase isoforms, encoded by three distinct genes. mdpi.comresearchgate.net
PRS-I (PRPS1): The gene PRPS1 is located on the long arm of the X-chromosome (Xq22.3). encyclopedia.pub This isoform is the most ubiquitously and highly expressed of the three and is considered a housekeeping gene. researchgate.netnih.gov Mutations in the PRPS1 gene are linked to several X-linked genetic disorders. nih.gov
PRS-II (PRPS2): The PRPS2 gene is also located on the X-chromosome, but on the short arm (Xp22.2). encyclopedia.pubgenecards.org Like PRPS1, it is expressed in most tissues, though its expression levels can differ from PRS-I in specific organs. wikigenes.org Studies on recombinant rat isoforms have shown that PRS-I and PRS-II differ in their sensitivity to feedback inhibition by nucleotides like ADP and GDP. nih.gov
PRS-III (PRPS1L1): The gene PRPS1L1 is located on chromosome 7 and is expressed almost exclusively in the testis. encyclopedia.pubmdpi.com
These isoforms can form complex aggregates, and their tissue-specific expression suggests that the properties and regulation of PRPP synthesis may vary between different mammalian tissues. nih.gov
Plant this compound Synthase Classes (I, II)
Plants possess multiple PRPP synthetase isoforms that are categorized into two distinct classes based on their amino acid sequences and regulatory characteristics. nih.gov
Class I: These synthases are dependent on inorganic phosphate (Pi) for their activity and are allosterically inhibited by ADP, similar to mammalian and bacterial enzymes. asm.orgresearchgate.net In plants like Spinacia oleracea (spinach), isoforms 1 and 2 belong to this class and share high sequence similarity with enzymes from other kingdoms. nih.gov
Class II: This class is specific to plants. encyclopedia.pub A key distinguishing feature is their independence from inorganic phosphate for activity; in fact, Pi can be inhibitory. researchgate.netnih.gov Furthermore, Class II enzymes are not allosterically inhibited by ADP and can utilize other nucleotides like CTP, GTP, and UTP as diphosphoryl donors, although ATP remains the preferred substrate. encyclopedia.pubnih.gov In spinach, isoforms 3 and 4 are classified as Class II enzymes. nih.gov
Plants like Arabidopsis thaliana and spinach have multiple genes encoding these different isoforms, which may be localized to different cellular compartments, including the cytoplasm, chloroplasts, and mitochondria, allowing for precise regulation of nucleotide and amino acid biosynthesis in various parts of the cell. nih.govethz.ch
Bacterial and Archaeal this compound Synthases
Bacterial and archaeal PRPP synthases exhibit structural and regulatory diversity.
Bacterial Synthases: Most bacterial PRPP synthases, such as those from E. coli and Bacillus subtilis, are classified as Class I enzymes. nih.govasm.org They typically assemble into a hexameric quaternary structure, formed by three interacting homodimers. documentsdelivered.comencyclopedia.pub The structure of the B. subtilis enzyme has been extensively studied, revealing that the active site is formed by residues from two different subunits and an allosteric regulatory site is located at the interface of three subunits. documentsdelivered.comresearchgate.net While many bacteria have a single prs gene, some species possess more than one. nih.gov
Archaeal Synthases: Archaea present further diversity. A novel Class III PRPP synthetase has been identified in the archaeon Methanocaldococcus jannaschii. asm.org Unlike the hexameric Class I enzymes, this Class III enzyme is a tetramer. encyclopedia.pub Its activity is dependent on inorganic phosphate, but it is not allosterically inhibited by ADP. Instead, ADP appears to act as a competitive inhibitor with respect to ATP. encyclopedia.pub In some bacteria and archaea, the enzyme may also exist as a monomer. creative-enzymes.com
This diversity in structure and regulation across different domains of life highlights the varied evolutionary strategies for controlling the synthesis of the essential metabolite, this compound.
| Kingdom/Domain | Class/Isoform | Associated Gene(s) (Human Example) | Quaternary Structure | Key Regulatory Features |
|---|---|---|---|---|
| Mammalian | PRS-I | PRPS1 | Hexameric | Allosterically inhibited by ADP/GDP; Pi-activated. nih.govresearchgate.net |
| PRS-II | PRPS2 | Hexameric | Less sensitive to ADP/GDP inhibition than PRS-I. nih.gov | |
| PRS-III | PRPS1L1 | Hexameric | Testis-specific expression. encyclopedia.pub | |
| Plant | Class I | N/A | Hexameric | Pi-dependent; Allosterically inhibited by ADP. researchgate.net |
| Class II | N/A | Trimeric | Pi-independent; Not inhibited by ADP; Can use other diphosphoryl donors. encyclopedia.pub | |
| Bacterial | Class I | prs (e.g., in E. coli) | Hexameric | Pi-dependent; Allosterically inhibited by ADP. nih.gov |
| Archaeal | Class III | N/A (e.g., in M. jannaschii) | Tetrameric | Pi-activated; Not allosterically inhibited by ADP. encyclopedia.pub |
Enzymology of Alpha Phosphoribosylpyrophosphoric Acid Synthase Prps
Catalytic Mechanism of Alpha-Phosphoribosylpyrophosphoric Acid Synthase
The catalytic reaction facilitated by PRPS is the conversion of ribose-5-phosphate (B1218738) and ATP into PRPP and adenosine (B11128) monophosphate (AMP) asm.orgnih.govasm.org. Kinetic analyses of PRPS from Salmonella typhimurium have indicated that the enzyme follows an Ordered Bi-Bi kinetic mechanism. In this mechanism, the binding of substrates and release of products occur in a defined sequence. The process initiates with the binding of MgATP to the enzyme, followed by the binding of ribose-5-phosphate. After the catalytic transfer of the pyrophosphate group, AMP is the first product to be released, followed by the final product, PRPP researchgate.net. The reaction is dependent on the presence of magnesium ions, which act as an essential activator researchgate.net.
Substrate Binding and Active Site Characteristics
The active site of human PRPS1 is situated at the interface of two domains within a single subunit and is comprised of distinct binding sites for ATP and R5P. kenyon.edunih.gov The binding of the AMP portion of the ATP molecule involves interactions with several amino acid residues, including Phe92 to Ser108 from one subunit and Val30 to Ile44 from the adjacent subunit within the dimeric unit. kenyon.edu Specifically, residues such as Arg96, Gln97, Asp101, and His130 from one subunit, and Phe35, Asn37, and Glu39 from the other, are involved in securing the AMP moiety. kenyon.edu
The binding of R5P involves residues from Asp220 to Thr228 of each subunit. kenyon.edu A flexible loop within the active site plays a crucial role in the catalytic process. The conformation of this loop is stabilized by the binding of an activator, such as a sulfate (B86663) ion (acting as a phosphate (B84403) analog), which promotes an open and active conformation essential for ATP binding and the initiation of catalysis. nih.gov Divalent metal cations, such as Mg²⁺ or Cd²⁺, are also critical components of the active site, interacting with the β- and γ-phosphates of ATP to form the actual substrate for the enzyme. nih.gov
Structural Elucidation of this compound Synthase
High-resolution crystal structures of PRPS have been determined for a variety of organisms, providing detailed insights into the enzyme's architecture. These include structures for Class I PRPS from Bacillus subtilis, Burkholderia pseudomallei, Escherichia coli, and humans, as well as a Class III enzyme from the archaeon Methanocaldococcus jannaschii. researchgate.netnih.gov The protein consists of two domains, each adopting a type I phosphoribosyltransferase fold, which are related by a pseudo-two-fold symmetry. nih.govnih.gov
Interactive Table: PDB IDs of PRPS Structures
| Organism | PDB ID | Class |
| Bacillus subtilis | 1DKU | Class I |
| Burkholderia pseudomallei | 3DAH | Class I |
| Escherichia coli | 6J6X | Class I |
| Homo sapiens (Human) | 2H06 | Class I |
| Methanocaldococcus jannaschii | 1IBS | Class III |
Sequence alignments of PRPS from different organisms have identified several conserved regions that are critical for its catalytic function and regulation. nih.gov A highly conserved 15-amino-acid sequence, initially identified in adenine (B156593) phosphoribosyltransferase, is also present in PRPS and is known as the PRPP-binding site or the ribose 5-phosphate-binding loop. nih.gov Additionally, a catalytic flexible loop, containing the indispensable residues Lys204 and Arg206 in Bacillus subtilis PRPS, is also largely conserved. nih.gov The amino acid residues responsible for binding the adenine moiety of ATP, such as Phe41 and Asp43, are also conserved across different classes of PRPS. nih.gov
PRPS enzymes exhibit different oligomeric states, which are generally classified based on their quaternary structure. Class I PRPS enzymes, including those from bacteria and humans, typically form a propeller-shaped homohexamer. researchgate.netnih.govresearchgate.net This hexamer is organized as a trimer of dimers, with the N-terminal domains forming the central core and the C-terminal domains forming the outer "blades" of the propeller. nih.govresearchgate.net The enzymatically active form of human PRPS1 is the hexamer. researchgate.net
Class II PRPS, found in plants like spinach, is suggested to have a trimeric structure. encyclopedia.pubnih.gov The Class III enzyme from M. jannaschii has been described as both a tetramer and a dimer. encyclopedia.pub The fundamental unit of PRPS from Salmonella typhimurium appears to be a pentamer or hexamer of subunits, which can then associate into larger aggregates. nih.gov
Mutational Analysis of this compound Synthase
Mutational studies have been instrumental in understanding the structure-function relationships of PRPS and the clinical implications of its dysfunction. In humans, missense mutations in the PRPS1 gene can lead to an overactive enzyme, a condition known as PRPS superactivity. nih.gov This gain-of-function is often not due to an increased maximum velocity (Vmax) but rather to impaired allosteric inhibition, leading to a loss of regulatory control. nih.gov Such mutations are associated with uric acid overproduction, gout, and neurodevelopmental abnormalities. nih.gov
In Escherichia coli, a mutant with a temperature-labile PRPS has been characterized. nih.govasm.org This mutant strain lacks a detectable PRPP pool and PRPS activity at elevated temperatures but can remain viable if the growth medium is supplemented with the necessary downstream products of PRPP-dependent pathways. nih.govasm.org Studies in yeast (Saccharomyces cerevisiae) have also utilized mutations in the PRS genes to investigate the specific roles of PRPS in nucleotide biosynthesis, cell signaling, and metabolism. mdpi.com
Metabolic Utilization of Alpha Phosphoribosylpyrophosphoric Acid As a Phosphoribosyl Donor
Role in Nucleotide Biosynthesis
The de novo synthesis of purine (B94841) nucleotides is a complex, energy-intensive process where the purine ring is assembled step-by-step directly onto the ribose 5-phosphate moiety provided by PRPP. microbenotes.comlibretexts.orgbioone.org The entire pathway consists of ten steps, starting from PRPP and culminating in the formation of the first complete purine nucleotide, inosine (B1671953) monophosphate (IMP). researchgate.net
The pathway begins with the conversion of ribose-5-phosphate (B1218738) (a product of the pentose (B10789219) phosphate (B84403) pathway) into PRPP. thesciencenotes.commicrobenotes.com The first committed and rate-limiting step of de novo purine synthesis is the reaction of PRPP with glutamine. microbenotes.comwikipedia.org This reaction, catalyzed by amidophosphoribosyltransferase, displaces the pyrophosphate group from PRPP and transfers an amino group from glutamine, forming 5-phosphoribosylamine. thesciencenotes.commicrobenotes.comwikipedia.org This initial product is chemically unstable, with a very short half-life. wikipedia.org Following this, a series of enzymatic reactions add atoms from glycine, formate (B1220265) (via a tetrahydrofolate derivative), glutamine, aspartate, and carbon dioxide to build the purine ring structure, leading to the synthesis of IMP. microbenotes.comlibretexts.org
| Step | Reactants | Key Enzyme | Product |
| 1 | PRPP + Glutamine | Amidophosphoribosyltransferase | 5-Phosphoribosylamine |
| 2 | 5-Phosphoribosylamine + Glycine + ATP | GAR Synthetase | Glycinamide Ribonucleotide (GAR) |
| 3 | GAR + N¹⁰-formyl-THF | GAR Transformylase | Formylglycinamide Ribonucleotide (FGAR) |
| 4 | FGAR + Glutamine + ATP | FGAM Synthetase | Formylglycinamidine Ribonucleotide (FGAM) |
| 5 | FGAM + ATP | AIR Synthetase | 5-Aminoimidazole Ribonucleotide (AIR) |
| ... | ... | ... | ... |
| 10 | FAICAR | IMP Cyclohydrolase | Inosine Monophosphate (IMP) |
This table outlines the initial and final steps in the de novo purine biosynthesis pathway leading to IMP.
Amidophosphoribosyltransferase (also known as glutamine phosphoribosylpyrophosphate amidotransferase, GPAT, or ATase) is the key regulatory enzyme in the de novo purine pathway. wikipedia.orgwikipedia.orgontosight.ai It catalyzes the conversion of PRPP to 5-phosphoribosylamine, the first irreversible step committed to purine synthesis. wikipedia.orgwikipedia.org The enzyme consists of two domains: a glutaminase (B10826351) domain that hydrolyzes glutamine to produce ammonia (B1221849), and a phosphoribosyltransferase domain that binds the ammonia to PRPP. wikipedia.org The ammonia is believed to be transferred from the first active site to the second through a 20 Å long channel within the enzyme. asm.orgwikipedia.org
This enzyme is subject to feedback inhibition by the end products of the pathway—the purine ribonucleotides AMP, GMP, and IMP—which bind to an allosteric site on the enzyme. libretexts.orgwikipedia.orgontosight.ai The enzyme is activated by its substrate, PRPP. thesciencenotes.comwikipedia.org This regulation ensures that the production of purine nucleotides is carefully matched to the cell's needs. ontosight.ai Some research has shown that certain pairs of nucleotides, such as ADP and GMP, can act synergistically to provide a much stronger inhibitory effect than the sum of their individual effects. nih.gov
In addition to de novo synthesis, cells can also produce nucleotides through salvage pathways, which are energetically less demanding. microbenotes.combioone.org These pathways recycle purine bases (adenine, guanine, and hypoxanthine) that result from the degradation of nucleic acids. microbenotes.comwikipedia.org PRPP is the essential donor of the ribose-5-phosphate group in these reactions. microbenotes.commdpi.com
Two key enzymes are involved in the purine salvage pathway:
Hypoxanthine-guanine phosphoribosyltransferase (HGPRT): This enzyme catalyzes the transfer of the phosphoribosyl group from PRPP to hypoxanthine (B114508) or guanine, forming IMP and GMP, respectively. microbenotes.commdpi.com
Adenine (B156593) phosphoribosyltransferase (APRT): This enzyme salvages adenine by converting it into AMP in a PRPP-dependent reaction. microbenotes.comwikipedia.org
These salvage reactions are a crucial source of nucleotides for certain tissues, such as the brain. microbenotes.com
| Enzyme | Purine Base | Reactant | Nucleotide Product |
| Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | Hypoxanthine | PRPP | Inosine Monophosphate (IMP) |
| Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | Guanine | PRPP | Guanosine (B1672433) Monophosphate (GMP) |
| Adenine phosphoribosyltransferase (APRT) | Adenine | PRPP | Adenosine (B11128) Monophosphate (AMP) |
Unlike purine synthesis, the pyrimidine (B1678525) ring is first assembled as a free base (orotate) before being attached to the ribose 5-phosphate moiety. nih.govbioone.org PRPP serves as the phosphoribosyl donor in a critical step of this pathway. The enzyme orotate (B1227488) phosphoribosyltransferase adds the phosphoribosyl group from PRPP to orotate, forming orotidine (B106555) 5′-monophosphate (OMP). nih.govbioone.orglibretexts.org OMP is then decarboxylated to produce uridine (B1682114) monophosphate (UMP), the first true pyrimidine nucleotide, which serves as the precursor for all other pyrimidine nucleotides like UTP and CTP. nih.govlibretexts.org
De Novo Purine Nucleotide Biosynthesis
Participation in Amino Acid Biosynthesis
PRPP is also a vital precursor in the biosynthesis of certain amino acids. nih.govasm.org Its role extends to the formation of tryptophan and histidine in organisms that can synthesize them. nih.govnih.govasm.org It is important to note that humans lack the metabolic pathways to synthesize these two aromatic amino acids, making them essential amino acids that must be obtained from the diet. mdpi.com
Histidine Biosynthesis: The first step in histidine synthesis involves the reaction of PRPP with ATP. wikipedia.org In this unusual reaction, the phosphoribosyl group of PRPP is attached to the N-1 of the adenine ring of ATP. The carbon atoms from the ribose portion of PRPP ultimately form the five-carbon backbone of histidine. wikipedia.org
Tryptophan Biosynthesis: In the synthesis of tryptophan, the enzyme anthranilate phosphoribosyltransferase catalyzes the reaction between anthranilate and PRPP. wikipedia.org This reaction forms phosphoribosyl anthranilate, a key intermediate in the pathway leading to tryptophan.
Histidine Biosynthesis
The biosynthesis of the essential amino acid histidine is initiated by the transfer of a phosphoribosyl group from PRPP to ATP. wikipedia.orgasm.orgasm.org This first committed step is catalyzed by the enzyme ATP-phosphoribosyltransferase (EC 2.4.2.17). nih.govnih.gov The reaction involves the condensation of ATP and PRPP to form N'-(5'-phosphoribosyl)-ATP and pyrophosphate. nih.govresearchgate.net This step is a critical regulatory point in the histidine biosynthetic pathway, with ATP-phosphoribosyltransferase being subject to feedback inhibition by the end product, histidine. wikipedia.orgmdpi.com The carbon atoms from the ribose of PRPP are incorporated into the backbone of the histidine molecule.
| Enzyme | Substrates | Products | Regulation |
| ATP-phosphoribosyltransferase | ATP, PRPP | N'-(5'-phosphoribosyl)-ATP, Pyrophosphate | Feedback inhibition by L-histidine |
Tryptophan Biosynthesis
In the biosynthesis of tryptophan, PRPP serves as the phosphoribosyl donor in the second committed step of the pathway. The enzyme anthranilate phosphoribosyltransferase (EC 2.4.2.18) catalyzes the reaction between anthranilate and PRPP. This reaction results in the formation of N-(5'-phosphoribosyl)-anthranilate and pyrophosphate. Similar to histidine biosynthesis, this step is a point of regulation, with the activity of anthranilate phosphoribosyltransferase being inhibited by the final product, tryptophan. The phosphoribosyl group from PRPP becomes part of the intermediate that is further converted to tryptophan.
| Enzyme | Substrates | Products | Regulation |
| Anthranilate phosphoribosyltransferase | Anthranilate, PRPP | N-(5'-phosphoribosyl)-anthranilate, Pyrophosphate | Feedback inhibition by L-tryptophan |
Contribution to Cofactor Biosynthesis
Nicotinamide (B372718) Adenine Dinucleotide (NAD+) and Nicotinamide Adenine Dinucleotide Phosphate (NADP+) Synthesis
PRPP is a crucial precursor in the de novo and salvage pathways of Nicotinamide Adenine Dinucleotide (NAD+) biosynthesis. In the de novo pathway, quinolinate phosphoribosyltransferase utilizes PRPP to convert quinolinic acid into nicotinic acid mononucleotide. In the salvage pathway, nicotinate (B505614) phosphoribosyltransferase (NAPRT) catalyzes the reaction of nicotinic acid with PRPP to form nicotinic acid mononucleotide. Furthermore, nicotinamide phosphoribosyltransferase (NAMPT), a rate-limiting enzyme, uses PRPP to convert nicotinamide to nicotinamide mononucleotide. These mononucleotides are then adenylylated to form NAD+. NADP+ is subsequently synthesized from NAD+ by the action of NAD+ kinase.
| Pathway | Enzyme | Substrates | Product |
| De novo | Quinolinate phosphoribosyltransferase | Quinolinic acid, PRPP | Nicotinic acid mononucleotide |
| Salvage | Nicotinate phosphoribosyltransferase (NAPRT) | Nicotinic acid, PRPP | Nicotinic acid mononucleotide |
| Salvage | Nicotinamide phosphoribosyltransferase (NAMPT) | Nicotinamide, PRPP | Nicotinamide mononucleotide |
Tetrahydromethanopterin Biosynthesis
In archaea, PRPP is a precursor in the biosynthesis of the cofactor tetrahydromethanopterin. nih.gov This cofactor is functionally analogous to tetrahydrofolate in other domains of life, playing a vital role in C1-transfer reactions. While the complete biosynthetic pathway is still under investigation, it is established that the ribose moiety of PRPP is incorporated into the structure of tetrahydromethanopterin.
Riboflavin (B1680620) Biosynthesis
The biosynthesis of riboflavin (vitamin B2) is metabolically linked to the purine biosynthetic pathway, which is dependent on PRPP. PRPP is a key substrate for the de novo synthesis of GTP, which is the direct precursor for riboflavin. frontiersin.org The initial steps of purine biosynthesis, leading to the formation of inosine monophosphate (IMP), consume PRPP. IMP is then converted to GTP. Therefore, the availability of PRPP directly influences the rate of riboflavin production. frontiersin.org
Involvement in Specialized Metabolic Pathways
Beyond its role in primary metabolism, PRPP also serves as a phosphoribosyl donor in the biosynthesis of certain specialized metabolites. For instance, in Mycobacterium tuberculosis, PRPP is utilized in the synthesis of arabinosyl monophosphodecaprenol, a precursor for the arabinan (B1173331) component of the mycobacterial cell wall. nih.gov Additionally, PRPP is a precursor in the biosynthesis of some aminoglycoside antibiotics. nih.govnih.gov These pathways highlight the versatility of PRPP as a building block for a diverse range of biologically active molecules.
| Specialized Pathway | Organism Example | Product |
| Cell Wall Biosynthesis | Mycobacterium tuberculosis | Arabinosyl monophosphodecaprenol |
| Antibiotic Biosynthesis | Various bacteria | Aminoglycoside antibiotics |
Arabinosyl Monophosphodecaprenol Biosynthesis
In the biosynthesis of the mycobacterial cell wall, a critical step involves the formation of arabinosyl monophosphodecaprenol. This molecule is a key precursor for the synthesis of arabinan, a major component of the arabinogalactan (B145846) and lipoarabinomannan complexes that are essential for the structural integrity of the cell wall in organisms such as Mycobacterium tuberculosis.
The initial committed step in the pathway to decaprenylphosphoryl-D-arabinose synthesis is the transfer of a 5-phosphoribosyl group from PRPP to decaprenyl phosphate. This reaction is catalyzed by the enzyme decaprenyl-phosphate phosphoribosyltransferase, also known as DPPR synthase. In Mycobacterium tuberculosis, this enzyme is encoded by the Rv3806c gene. The product of this reaction is decaprenylphosphoryl-5-phosphoribose (DPPR). This enzymatic step is vital for the bacterium, making the decaprenyl-phosphate phosphoribosyltransferase a potential target for the development of new anti-tuberculosis drugs.
| Enzyme | Gene (in M. tuberculosis) | Substrates | Product | Function in Pathway |
| Decaprenyl-phosphate phosphoribosyltransferase (DPPR synthase) | Rv3806c | α-Phosphoribosylpyrophosphoric acid, Decaprenyl phosphate | Decaprenylphosphoryl-5-phosphoribose | First committed step in arabinan biosynthesis precursor formation |
Biosynthesis of Aminoglycoside Antibiotics
Alpha-Phosphoribosylpyrophosphoric acid is also a key precursor in the biosynthesis of certain aminoglycoside antibiotics. These antibiotics are a class of potent bactericidal agents that function by inhibiting protein synthesis in bacteria. The biosynthesis of some aminoglycosides involves the modification of a core aminocyclitol structure, and PRPP serves as a donor of a phosphoribosyl moiety in these modification steps.
A notable example is the biosynthesis of butirosin (B1197908) and related aminoglycosides. In this pathway, the enzyme neamine (B104775) phosphoribosyltransferase plays a crucial role. This enzyme catalyzes the transfer of a phosphoribosyl group from PRPP to neamine, a 2-deoxystreptamine-containing aminoglycoside intermediate. The product of this reaction is 5''-phosphoribostamycin. This phosphoribosylation step is a key modification in the biosynthetic pathway leading to the final active antibiotic.
| Enzyme | EC Number | Substrates | Product | Antibiotic Class Example |
| Neamine phosphoribosyltransferase | 2.4.2.49 | α-Phosphoribosylpyrophosphoric acid, Neamine | 5''-Phosphoribostamycin | Butirosins |
Secondary Metabolite Synthesis in Plants (e.g., Caffeine (B1668208), Nicotine (B1678760) Precursors)
In plants, α-PRPP is a fundamental building block for a variety of secondary metabolites, including the precursors for the alkaloids caffeine and nicotine.
Caffeine Precursor Biosynthesis: Caffeine is a purine alkaloid, and its biosynthesis originates from the de novo synthesis of purine nucleotides. The very first and committed step in the de novo purine biosynthesis pathway is the conversion of PRPP to 5-phosphoribosylamine. This reaction is catalyzed by the enzyme amidophosphoribosyltransferase. The resulting 5-phosphoribosylamine then undergoes a series of reactions to build the purine ring structure, eventually leading to the formation of xanthosine. Xanthosine is the direct precursor that enters the caffeine synthesis pathway, undergoing a series of methylations to become caffeine. Therefore, PRPP serves as the foundational molecule onto which the purine ring of caffeine is constructed.
Nicotine Precursor Biosynthesis: The biosynthesis of nicotine involves the coupling of a pyridine (B92270) ring and a pyrrolidine (B122466) ring. The pyridine ring of nicotine is derived from nicotinic acid. A key step in the biosynthesis of nicotinic acid mononucleotide, a direct precursor to the pyridine ring, involves the enzyme quinolinate phosphoribosyltransferase (QPT). This enzyme catalyzes the reaction between quinolinic acid and PRPP to form nicotinic acid mononucleotide. This reaction is a critical entry point for the incorporation of the phosphoribosyl group from PRPP into the pathway leading to the pyridine component of nicotine. In tobacco (Nicotiana tabacum), the gene QPT2 is specifically involved in nicotine biosynthesis and is expressed in the roots, the site of nicotine synthesis.
| Secondary Metabolite | Precursor Pathway | Enzyme | Substrates | Product | Role of PRPP |
| Caffeine | De novo purine nucleotide synthesis | Amidophosphoribosyltransferase | α-Phosphoribosylpyrophosphoric acid, Glutamine | 5-Phosphoribosylamine | Provides the ribose-phosphate backbone for the purine ring precursor. |
| Nicotine | Nicotinic acid biosynthesis | Quinolinate phosphoribosyltransferase | α-Phosphoribosylpyrophosphoric acid, Quinolinate | Nicotinic acid mononucleotide | Donates the phosphoribosyl group to form the pyridine ring precursor. |
Regulation of Alpha Phosphoribosylpyrophosphoric Acid Metabolism
Allosteric Control of Alpha-Phosphoribosylpyrophosphoric Acid Synthase Activity
PRPP synthetase is a highly regulated enzyme subject to complex allosteric control, ensuring that the production of PRPP is finely tuned to the metabolic needs of the cell. portlandpress.com This regulation is primarily achieved through the binding of effector molecules at sites distinct from the active site, which modulates the enzyme's catalytic activity. The primary allosteric effectors are purine (B94841) nucleotides, which act as inhibitors, and inorganic phosphate (B84403) (Pi), which is an essential activator. researchgate.netnumberanalytics.com
The activity of PRPP synthetase is potently inhibited by purine ribonucleotides, particularly adenosine (B11128) diphosphate (B83284) (ADP) and guanosine (B1672433) diphosphate (GDP). numberanalytics.comportlandpress.comyoutube.com These molecules serve as negative allosteric effectors, signaling a sufficient supply of purine nucleotides and thus downregulating the production of their key precursor, PRPP. youtube.com This inhibitory action is a classic example of feedback regulation. numberanalytics.comyoutube.com
Mutations in the PRPS1 gene that lead to a reduced sensitivity to this allosteric inhibition result in PRPP synthetase superactivity, a condition characterized by the overproduction of purines. nih.govmedlineplus.gov This underscores the physiological importance of purine nucleotide-mediated allosteric inhibition in maintaining metabolic homeostasis. portlandpress.com
In contrast to the inhibitory effects of purine nucleotides, inorganic phosphate (Pi) is an essential allosteric activator of most PRPP synthetase isoforms, particularly Class I enzymes found in mammals and most bacteria. portlandpress.comnih.govresearchgate.net The enzyme exhibits an absolute requirement for Pi for its catalytic activity. portlandpress.com As intracellular Pi concentrations rise, PRPP synthetase activity increases, thereby linking the rate of PRPP synthesis to phosphate availability and cellular energy metabolism. portlandpress.com
Table 1: Allosteric Regulation of PRPP Synthase
| Effector Molecule | Type of Regulation | Primary Mechanism | Consequence on PRPP Synthesis |
|---|---|---|---|
| ADP/GDP | Inhibition | Binds to allosteric site, inducing conformational change | Decrease |
| Inorganic Phosphate (Pi) | Activation | Binds to allosteric site, stabilizing active conformation | Increase |
Structural studies of PRPP synthetase have provided detailed insights into the mechanisms of allosteric regulation. The enzyme typically exists as a hexamer, and the allosteric regulatory site is located at the interface between subunits. nih.gov This site is distinct from the catalytic site where ATP and ribose-5-phosphate (B1218738) bind. kenyon.edu
The activator, inorganic phosphate (or sulfate (B86663) ions in crystal structures), and the inhibitor, ADP, compete for binding at this common allosteric site. nih.gov The binding of Pi to this site induces a significant conformational change. Specifically, it stabilizes a "flexible loop," which is a critical structural element involved in binding the Mg-ATP substrate at the active site. nih.govkenyon.edu This stabilization locks the enzyme in an active, open conformation, ready for catalysis. nih.gov
Conversely, when ADP binds to the allosteric site, it prevents the stabilization of this flexible loop, leading to an inactive conformation and inhibiting the enzyme's activity. This competition between an activator and an inhibitor at the same allosteric site provides a sensitive switch to control PRPP synthesis based on the relative cellular concentrations of these effector molecules. nih.gov
Feedback Inhibition Mechanisms
Feedback inhibition is a fundamental regulatory strategy in metabolic pathways, and it plays a central role in controlling PRPP synthesis. The allosteric inhibition by purine nucleotides is the primary mechanism of feedback control for PRPP synthetase. encyclopedia.pub As the end products of the purine and pyrimidine (B1678525) biosynthetic pathways accumulate, they signal to inhibit the activity of PRPP synthetase, the enzyme that produces a crucial, early precursor. numberanalytics.comnih.gov
ADP and GDP are the most significant feedback inhibitors. portlandpress.comyoutube.com By inhibiting PRPP synthetase, the cell effectively throttles the entire downstream production of nucleotides when the existing pool is sufficient for cellular processes like DNA replication and energy transfer. numberanalytics.comportlandpress.com This prevents the wasteful expenditure of energy and resources on synthesizing molecules that are not immediately required. The effectiveness of this feedback loop is highlighted by genetic disorders where mutations impair this inhibition, leading to enzymatic superactivity and metabolic disease. medlineplus.gov
Transcriptional and Translational Regulation of this compound Synthase Genes
Beyond allosteric control, the amount of PRPP synthetase enzyme present in the cell is regulated at the genetic level. In humans, there are three isoforms of PRPP synthetase (PRS1, PRS2, and PRS3), encoded by different genes (PRPS1, PRPS2, and PRPS1L1). researchgate.net The PRPS1 and PRPS2 genes are expressed in all tissues, though their expression levels can vary, suggesting tissue-specific regulatory mechanisms. researchgate.net
There is also evidence for regulation at the translational level. The messenger RNA for the PRPS2 isoform contains a specific pyrimidine-rich translational element (PRTE). encyclopedia.pub This element can interact with translation initiation factors, leading to increased synthesis of the PRS2 protein, particularly in contexts of high metabolic demand, such as in certain cancer cells. core.ac.uk This mechanism may allow for rapid increases in PRPP production independent of changes in gene transcription.
Table 2: Research Findings on PRPP Synthase Regulation
| Regulatory Level | Key Finding | Organism/System | Significance |
|---|---|---|---|
| Allosteric | ADP and inorganic phosphate (Pi) compete for a common allosteric site. nih.gov | Human, Bacillus subtilis | Provides a molecular switch for enzyme activity based on inhibitor/activator ratio. |
| Feedback Inhibition | Mutations desensitizing the enzyme to ADP inhibition cause superactivity and gout. medlineplus.govbiorxiv.org | Human | Demonstrates the critical role of feedback control in preventing metabolic disease. |
| Transcriptional | The PurR repressor's activity is allosterically controlled by PRPP and (p)ppGpp. nih.gov | Bacillus species | Links purine synthesis gene expression to precursor availability and nutritional status. |
| Translational | The PRPS2 mRNA contains a PRTE element allowing for enhanced translation. encyclopedia.pubcore.ac.uk | Human | Enables rapid upregulation of enzyme synthesis to meet high metabolic demands. |
Role of Cellular Energy Status in this compound Synthase Activity
The activity of PRPP synthetase is intrinsically linked to the energy status of the cell, primarily reflected by the relative concentrations of ATP, ADP, and AMP. ATP is not only a substrate for the reaction but its availability also signals a high-energy state conducive to biosynthetic activities. youtube.com
Conversely, ADP is a potent allosteric inhibitor. youtube.com A high ADP/ATP ratio signifies a low cellular energy charge. Under these conditions, the inhibitory effect of ADP on PRPP synthetase becomes dominant. youtube.com This serves to conserve energy by shutting down the energetically expensive process of de novo nucleotide synthesis when the cell's energy reserves are low. youtube.com Therefore, PRPP synthetase acts as a sensor of the cell's energy status, ensuring that the synthesis of PRPP and, by extension, nucleotides, proceeds only when sufficient energy is available.
Regulatory Protein Interactions in this compound Metabolism
The metabolic fate of this compound (α-PRPP), a crucial precursor for the biosynthesis of purines, pyrimidines, and other essential molecules, is intricately controlled by a network of regulatory protein interactions. These interactions primarily target the key enzyme responsible for its synthesis, PRPP synthase (PRPS), and involve effector molecules that sense the cellular metabolic state. This regulation ensures a balanced supply of PRPP for various anabolic pathways while preventing its wasteful overproduction.
The primary mechanism governing PRPS activity is allosteric regulation, where the binding of effector molecules to sites distinct from the active site modulates the enzyme's catalytic efficiency. Furthermore, the assembly of PRPS into higher-order filamentous structures provides an additional layer of control. In bacteria, dedicated regulatory proteins such as PurR and PyrR directly bind PRPP, acting as sensors that couple PRPP levels to the transcriptional regulation of genes involved in purine and pyrimidine biosynthesis.
Allosteric Regulation of PRPP Synthase
PRPP synthase is a highly regulated enzyme, with its activity being finely tuned by the intracellular concentrations of various metabolites. The primary allosteric inhibitor of class I PRPS, the most widespread class of this enzyme, is adenosine diphosphate (ADP). biorxiv.orgnih.gov ADP competes with the activator, inorganic phosphate (Pi), for binding to a common allosteric site. biorxiv.orgnih.gov The binding of ADP to this site induces conformational changes that reduce the enzyme's affinity for its substrates, ATP and ribose-5-phosphate, thereby inhibiting PRPP synthesis. nih.gov This feedback inhibition is a critical mechanism for maintaining cellular energy homeostasis, as high levels of ADP signal a low energy state, prompting a decrease in the energy-consuming process of PRPP synthesis.
Structural studies of PRPS from various organisms, including Bacillus subtilis and humans, have elucidated the molecular basis of this allosteric regulation. The allosteric site is located at the interface between subunits of the hexameric enzyme complex. nih.gov In human PRPS1, this site is composed of residues from three different subunits. nih.gov A key feature of PRPS is a "regulatory flexible loop," which plays a crucial role in transmitting the allosteric signal from the regulatory site to the active site. nih.gov Binding of ADP to the allosteric site stabilizes a conformation of this loop that is less favorable for substrate binding and catalysis. nih.gov
Interestingly, recent research has revealed that the polymerization of PRPS into filamentous structures, or cytoophidia, can modulate its allosteric regulation. nih.gov The formation of these filaments is influenced by the presence of ligands such as ATP and ADP. biorxiv.org In E. coli, two distinct types of PRPS filaments have been identified. One type is resistant to allosteric inhibition by ADP, while the other is more sensitive to it. biorxiv.org This suggests that filamentation provides a mechanism to fine-tune PRPP production in response to metabolic cues by altering the enzyme's susceptibility to allosteric effectors.
Allosteric Regulators of PRPP Synthase
| Regulator | Effect on PRPS Activity | Binding Site | Mechanism of Action |
|---|---|---|---|
| ADP | Inhibition | Allosteric Site | Competes with inorganic phosphate (Pi) for binding, inducing a conformational change that reduces substrate affinity. |
| Inorganic Phosphate (Pi) | Activation | Allosteric Site | Binds to the allosteric site, promoting a catalytically active conformation. |
The Role of PurR in Purine Biosynthesis Regulation
In many bacteria, the transcriptional repressor PurR plays a central role in regulating the de novo synthesis of purine nucleotides. PurR functions by binding to specific DNA sequences, known as PurBoxes, located in the promoter regions of genes involved in purine biosynthesis, thereby blocking their transcription. The DNA-binding activity of PurR is directly modulated by the intracellular concentration of PRPP. nih.gov
PRPP acts as an anti-inducer of PurR, meaning that it inhibits the repressor's ability to bind to DNA. oup.com When PRPP levels are high, it binds to a specific site on the PurR protein, inducing a conformational change that prevents PurR from interacting with its target DNA sequences. researchgate.net This leads to the derepression of the purine biosynthesis genes and an increase in the synthesis of purine nucleotides. Conversely, when PRPP levels are low, PurR is free to bind to the PurBoxes and repress gene expression, thus conserving cellular resources.
Structural and biochemical studies have revealed that the PRPP-binding site of PurR is located within a domain that shares structural similarity with phosphoribosyltransferases (PRTs), enzymes that utilize PRPP as a substrate. oup.com However, in PurR, this domain has evolved to have a purely regulatory function and lacks catalytic activity. oup.com The interaction between PRPP and PurR is an elegant example of how a key metabolic intermediate can directly control the expression of the genes required for its own utilization. Recent studies have also shown that the alarmone (p)ppGpp can act as an antagonist to PRPP, binding to PurR and enhancing its DNA-binding activity, thereby providing an additional layer of regulation in response to nutritional stress. oup.com
Regulatory Effects of PRPP on PurR
| Effector Molecule | Interaction with PurR | Effect on PurR DNA Binding | Consequence for Gene Expression |
|---|---|---|---|
| PRPP | Binds to the PRT-like domain of PurR. | Inhibits DNA binding. | Derepression of purine biosynthesis genes. |
| (p)ppGpp | Binds to PurR, competing with PRPP. | Enhances DNA binding. | Repression of purine biosynthesis genes. |
The PyrR Attenuation Protein and Pyrimidine Biosynthesis
In many Gram-positive bacteria, the regulation of pyrimidine nucleotide biosynthesis is mediated by the PyrR protein, which functions as a transcriptional attenuation protein. PyrR senses the intracellular levels of pyrimidine nucleotides and PRPP and, in response, modulates the transcription of the pyr operon, which encodes the enzymes for de novo pyrimidine synthesis.
The regulatory mechanism involves the binding of PyrR to specific RNA sequences within the 5' untranslated region (leader) of the pyr mRNA. This binding stabilizes a terminator hairpin structure, leading to premature termination of transcription. The ability of PyrR to bind to the pyr mRNA is allosterically regulated by the binding of uridine (B1682114) monophosphate (UMP) and PRPP. nih.gov
UMP, the end product of the pyrimidine biosynthetic pathway, acts as a co-repressor, enhancing the affinity of PyrR for the pyr mRNA. PRPP, on the other hand, also promotes the binding of PyrR to its RNA target. nih.gov This dual sensing mechanism ensures that pyrimidine synthesis is tightly coupled to the availability of both the end product and the key precursor. When UMP and PRPP levels are high, PyrR binds to the leader mRNA, causing transcription to terminate. When either UMP or PRPP levels are low, PyrR dissociates from the mRNA, allowing the formation of an anti-terminator structure and the transcription of the entire pyr operon. The apparent dissociation constant for PRPP binding to PyrR is at subphysiological concentrations, indicating a high sensitivity of the system to changes in PRPP levels. nih.gov
Role of Alpha Phosphoribosylpyrophosphoric Acid in Cellular Homeostasis and Metabolic Interconnections
Interplay with Pentose (B10789219) Phosphate (B84403) Pathway
The synthesis of Alpha-Phosphoribosylpyrophosphoric acid is intrinsically linked to the pentose phosphate pathway (PPP), as the PPP is the primary source of PRPP's precursor, ribose-5-phosphate (B1218738) (R5P). nih.gov The PPP is a major pathway of glucose metabolism that runs parallel to glycolysis and has two main branches: the oxidative and non-oxidative phases. The oxidative phase is responsible for producing NADPH, which is crucial for reductive biosynthesis and antioxidant defense, while the non-oxidative phase interconverts pentose phosphates, including the generation of R5P. vt.edu
The enzyme ribose-phosphate diphosphokinase (also known as PRPP synthetase) catalyzes the transfer of a pyrophosphate group from ATP to R5P, forming PRPP. nih.gov The availability of R5P is therefore a direct determinant of the rate of PRPP synthesis. The activity of the PPP, particularly its non-oxidative branch, is regulated to meet the cellular demand for R5P for nucleotide and amino acid biosynthesis. When the demand for PRPP is high, the flux through the PPP can be directed towards the production of R5P. escholarship.org
The key regulatory enzyme of the oxidative PPP is glucose-6-phosphate dehydrogenase (G6PD), which is inhibited by high levels of NADPH. vt.edu This regulation ensures that the production of NADPH and R5P is balanced according to the cell's needs. In situations where nucleotide synthesis is paramount, the non-oxidative branch can utilize intermediates from glycolysis (fructose-6-phosphate and glyceraldehyde-3-phosphate) to generate R5P, bypassing the oxidative phase. nih.gov
This interplay is further highlighted by the fact that the activity of PRPP synthetase itself can be influenced by the metabolic state of the cell, including the availability of its substrates, R5P and ATP. gjrpublication.com Therefore, the PPP and PRPP synthesis form a tightly regulated metabolic axis that responds to the cellular requirements for NADPH, pentose phosphates, and ultimately, the building blocks for nucleic acids and certain amino acids.
Influence on Nucleotide Pool Maintenance
This compound plays a paramount role in maintaining the cellular pool of nucleotides through both de novo synthesis and salvage pathways. researchgate.net The intracellular concentration of PRPP is a rate-limiting factor for the biosynthesis of both purine (B94841) and pyrimidine (B1678525) nucleotides. gjrpublication.com
The salvage pathways provide an energy-efficient alternative to de novo synthesis by recycling pre-formed purine and pyrimidine bases that arise from the degradation of nucleic acids. In these pathways, phosphoribosyltransferases catalyze the transfer of a ribose-5-phosphate group from PRPP to a free base, converting it directly into a nucleotide. vt.edu The efficiency of these salvage pathways is also highly dependent on the cellular concentration of PRPP.
Research has demonstrated a direct correlation between PRPP levels and the size of the nucleotide pool. For instance, studies in yeast have shown that overexpression of the PRS1 and PRS3 genes, which encode subunits of PRPP synthetase, leads to increased intracellular concentrations of PRPP and consequently, elevated levels of nucleotides and NAD(H).
| Metabolite | Fold Change (Overexpression vs. Wild Type) |
|---|---|
| PRPP | Increased |
| ATP | Increased |
| GTP | Increased |
| UTP | Increased |
| CTP | Increased |
| NAD+ | Increased |
| NADH | Increased |
Similarly, studies in HeLa cells have shown that under conditions of purine depletion, which stimulates de novo purine biosynthesis, the intracellular concentration of inosine (B1671953) monophosphate (IMP), the first purine nucleotide formed, increases significantly. nih.gov This highlights the cell's ability to modulate PRPP-dependent pathways to maintain nucleotide homeostasis.
| Nucleotide | Relative Concentration (Purine-Depleted vs. Normal) |
|---|---|
| IMP | ~2.8-fold increase |
| AMP | Slightly higher (not statistically significant) |
| GMP | Slightly higher (not statistically significant) |
The intricate regulation of PRPP synthetase by feedback inhibition from downstream nucleotides ensures that the production of PRPP is tightly coupled to the demand for nucleotide synthesis, thus preventing the wasteful overproduction of these essential biomolecules. gjrpublication.com This regulatory mechanism is crucial for maintaining the delicate balance of the nucleotide pool, which is essential for DNA replication, RNA synthesis, cellular energy metabolism, and various signaling pathways.
Molecular Mechanisms of Alpha Phosphoribosylpyrophosphoric Acid Dysregulation in Disease
Genetic Aberrations in Alpha-Phosphoribosylpyrophosphoric Acid Synthase Genes
The primary enzyme responsible for the synthesis of PRPP is phosphoribosyl pyrophosphate synthetase 1 (PRS-I), encoded by the PRPS1 gene located on the X-chromosome. Mutations in the PRPS1 gene are the principal cause of PRPP dysregulation and are associated with a range of clinical phenotypes. These mutations are typically missense mutations, leading to single amino acid substitutions in the PRS-I enzyme. nih.govmedlineplus.gov The consequences of these mutations can be broadly categorized into two groups: gain-of-function mutations that result in PRS-I superactivity and loss-of-function mutations that lead to decreased enzyme activity.
Gain-of-function mutations in PRPS1 are linked to PRS-I superactivity, a disorder characterized by the overproduction of purines. medlineplus.gov In contrast, loss-of-function mutations result in a spectrum of X-linked recessive disorders, including Arts syndrome, Charcot-Marie-Tooth disease-5 (CMTX5), and X-linked nonsyndromic sensorineural deafness (DFN2). nih.govmedlineplus.gov Arts syndrome, the most severe of these, is caused by mutations that lead to an unstable enzyme with little to no activity. medlineplus.govmedlineplus.gov CMTX5 and DFN2 are associated with mutations that cause a less severe reduction in enzyme function.
The following interactive table provides a summary of key pathogenic variants in the PRPS1 gene and their associated clinical manifestations.
| Disorder | DNA Mutation | Protein Change | Functional Consequence | Reference |
| PRS-I Superactivity | c.154G>C | D52H | Gain of function | nih.gov |
| PRS-I Superactivity | c.341A>G | N114S | Gain of function | |
| PRS-I Superactivity | c.385C>A | L129I | Gain of function | |
| PRS-I Superactivity | c.547G>C | D183H | Gain of function | |
| PRS-I Superactivity | c.569C>T | A190V | Gain of function | |
| PRS-I Superactivity | c.579C>G | H193Q | Gain of function | |
| CMTX5 | c.129A>C | E43D | Loss of function | nih.gov |
| CMTX5 | c.344T>C | M115T | Loss of function | nih.gov |
| Arts Syndrome | Multiple | Various | Severe loss of function | medlineplus.govmedlineplus.gov |
| DFN2 | Multiple | Various | Partial loss of function | nih.gov |
Molecular Basis of this compound Synthase Superactivity
The superactivity of PRS-I, leading to an overproduction of PRPP, can arise from two primary molecular mechanisms. The most common mechanism involves point mutations in the coding region of the PRPS1 gene that result in defects in the allosteric regulation of the enzyme. nih.govoup.com PRS-I activity is normally subject to feedback inhibition by purine (B94841) nucleotides, particularly adenosine (B11128) diphosphate (B83284) (ADP) and guanosine (B1672433) diphosphate (GDP). nih.gov Specific missense mutations can occur in or near the allosteric binding sites, reducing the enzyme's affinity for these inhibitory nucleotides. nih.govoup.com This impairment of feedback inhibition leads to a constitutively active enzyme that continuously produces high levels of PRPP, even in the presence of normally inhibitory concentrations of nucleotides. oup.com
Structurally, PRS-I is a hexamer, and recent studies have shown that these hexamers can assemble into filamentous structures. This filament formation appears to play a role in stabilizing the allosteric sites of the enzyme, thereby influencing its activity. springernature.com Some disease-causing mutations may alter the stability of these filaments, further contributing to the dysregulation of enzyme activity.
Impact of this compound Metabolism Alterations on Disease Pathogenesis
The dysregulation of PRPP synthesis has profound and varied impacts on cellular and systemic metabolism, leading to a range of clinical manifestations.
Purine Metabolic Disorders (e.g., Gout, Uric Acid Overproduction)
The most direct consequence of PRS-I superactivity is the overproduction of purines. nih.gov PRPP is a key substrate for the rate-limiting step in the de novo purine synthesis pathway. nih.gov An excess of PRPP drives this pathway forward, leading to an accelerated synthesis of purine nucleotides. oup.com The subsequent catabolism of these excess purines results in the overproduction of uric acid, a condition known as hyperuricemia. medlineplus.gov When the concentration of uric acid in the blood exceeds its solubility limit, it can crystallize in the joints and soft tissues, leading to the painful inflammatory arthritis known as gout. medlineplus.govoup.com Individuals with PRS-I superactivity often present with early-onset gout and the formation of uric acid kidney stones. nih.govmedlineplus.gov
Neuropathies and Neurodegenerative Disorders Associated with PRPS Mutations
Both gain-of-function and loss-of-function mutations in PRPS1 are associated with significant neurological symptoms, highlighting the critical role of proper nucleotide metabolism in the nervous system. nih.govresearchgate.net Tissues with high energy requirements, such as the nervous system, are particularly vulnerable to disruptions in purine and pyrimidine (B1678525) synthesis. medlineplus.govmedlineplus.gov
In PRS-I superactivity, neurological impairments can include sensorineural hearing loss, hypotonia (weak muscle tone), ataxia (impaired coordination), and developmental delay. nih.govmedlineplus.gov While the exact mechanisms are still being elucidated, it is hypothesized that the mutated PRS-I enzyme may be more labile in post-mitotic cells like neurons, potentially leading to altered nucleotide levels despite the systemic overproduction of purines. nih.gov
Conversely, loss-of-function mutations, as seen in Arts syndrome and CMTX5, lead to a deficiency in PRPP and a consequent disruption of both the de novo and salvage pathways for purine and pyrimidine synthesis. medlineplus.govmedlineplus.gov This can impair energy storage and transport within cells, with severe consequences for neuronal function. medlineplus.gov Clinical features of these disorders include profound sensorineural hearing loss, peripheral neuropathy, optic atrophy, and intellectual disability. nih.govresearchgate.net
Implications in Cell Proliferation and Malignancy (e.g., Cancer Progression, Drug Resistance)
Rapidly proliferating cancer cells have a high demand for nucleotides to support DNA and RNA synthesis. nih.gov The metabolic reprogramming that is a hallmark of many cancers often involves the upregulation of pathways that provide the necessary building blocks for cell growth and division. semanticscholar.org As a central molecule in nucleotide biosynthesis, PRPP is of significant interest in the context of cancer cell metabolism. mdpi.com
Other Systemic Metabolic Disruptions Linked to this compound Imbalances
Given the central role of PRPP in cellular metabolism, its dysregulation can have far-reaching systemic consequences beyond the well-defined disorders of purine metabolism and neuropathy. mdpi.com PRPP is also a precursor for the synthesis of the pyridine (B92270) nucleotides nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), which are essential cofactors in a vast array of metabolic reactions. nih.gov
Disruptions in PRPP availability could therefore impact a wide range of metabolic processes, including energy metabolism and cellular signaling. nih.govnih.gov Patients with severe PRPS1 mutations, such as those with Arts syndrome, often experience recurrent infections, suggesting a potential impairment of immune function. nih.gov This could be due to the high proliferative rate of immune cells and their consequent reliance on a steady supply of nucleotides. While less well-characterized, it is plausible that imbalances in PRPP metabolism could contribute to a broader range of systemic metabolic disturbances, the full extent of which is an area of ongoing research.
Evolutionary Perspectives and Phylogenetic Analysis of Alpha Phosphoribosylpyrophosphoric Acid Systems
Evolutionary Origins of Alpha-Phosphoribosylpyrophosphoric Acid Synthase
This compound Synthase (PRPS), the enzyme responsible for synthesizing the crucial metabolic intermediate PRPP, is a protein with ancient origins, conserved across all domains of life and believed to trace back to the Last Universal Common Ancestor (LUCA). nih.govbiorxiv.orgbiorxiv.org This ubiquity highlights the fundamental role of PRPP in core cellular processes, including the biosynthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, the amino acids histidine and tryptophan, and various cofactors. asm.orgnih.govcore.ac.uk
Phylogenetic analyses provide compelling evidence that PRPP synthases evolved from the broader family of phosphoribosyltransferases. asm.orgnih.govcore.ac.ukresearchgate.net These enzymes utilize PRPP as a substrate to form glycosidic bonds in various metabolic pathways. The evolutionary trajectory suggests that a primordial phosphoribosyltransferase likely acquired the ability to catalyze the reverse reaction—the synthesis of PRPP from Ribose-5-phosphate (B1218738) and ATP—thereby establishing the vital function of PRPS. asm.org The enzyme catalyzes the rate-limiting step in this production pathway, making it a critical chokepoint that connects central carbon metabolism with nucleotide synthesis. biorxiv.orgscilit.com The central role of PRPS in metabolism has made it a subject of study across all kingdoms of life, from bacteria and archaea to humans. asm.orgnih.gov
Comparative Genomics of this compound Synthase Genes Across Kingdoms of Life
The genetic architecture of PRPS provides a clear window into its evolutionary journey, characterized by gene duplication and subsequent functional divergence, particularly within eukaryotes. While most bacterial and archaeal species typically possess a single gene encoding for a PRPS enzyme, eukaryotic genomes often harbor multiple PRPS homologs. nih.govbiorxiv.orgnih.gov
This expansion of the PRPS gene family in eukaryotes is a result of distinct gene duplication events. For instance, in the mammalian lineage, a series of duplications has led to a family of five PRPS homologs. This includes three catalytically active isozymes—PRPS1, PRPS2, and PRPS1L1 (also known as PRPS3)—and two non-catalytic paralogs called PRPS Associated Proteins, PRPSAP1 and PRPSAP2. biorxiv.orgbiorxiv.orgresearchgate.net
Tracing these duplications reveals a specific evolutionary timeline. A key duplication event in an ancestral PRPS1 gene within the opisthokonts (the group including fungi and animals) gave rise to PRPSAP2. nih.govbiorxiv.org Later, in the ancestor of jawed vertebrates, a further duplication likely occurred, generating PRPS2 from PRPS1, and PRPSAP1 from PRPSAP2. nih.gov The shared exon-intron gene structures between these pairs provide strong evidence for their common origins. nih.gov
Comparative analysis of amino acid sequences shows varied degrees of identity across different life forms. For example, the PRPS enzymes of Escherichia coli and humans share a 47% sequence identity, while the identity between E. coli and Bacillus subtilis is 51%. nih.gov In the plant kingdom, the model organism Arabidopsis thaliana possesses four PRPS genes. These fall into two pairs, with high sequence identity within each pair (88% and 75%), but significantly lower identity between the pairs (22-25%), indicating an ancient divergence in their functions. nih.gov
The table below summarizes the distribution of PRPS homologs in representative organisms from different kingdoms of life.
| Kingdom | Organism | Number of PRPS Homologs | Notes |
| Bacteria | Escherichia coli, Bacillus subtilis | 1 | Typically possess a single PRPS gene. nih.govnih.gov |
| Eukarya | Saccharomyces cerevisiae (Yeast) | Multiple | Includes homologs like Prs1 and Prs5. nih.gov |
| Eukarya | Arabidopsis thaliana (Plant) | 4 | Four distinct isozymes with varied sequence identity. nih.gov |
| Eukarya | Homo sapiens (Human) | 5 | Three isozymes (PRPS1, PRPS2, PRPS1L1) and two non-catalytic paralogs (PRPSAP1, PRPSAP2). biorxiv.orgbiorxiv.org |
This table provides an overview of the number of PRPS gene homologs found in selected organisms, illustrating the trend of gene family expansion in eukaryotes compared to prokaryotes.
Divergence and Conservation of this compound Metabolizing Enzymes
The evolution of PRPS and related enzymes showcases a classic interplay between the conservation of essential catalytic functions and the divergence of regulatory mechanisms and substrate specificities. The most widely distributed PRPS enzymes, known as Class I, are characterized by their allosteric regulation. nih.gov Strikingly, the amino acid residues directly involved in the catalytic activity of these enzymes are highly conserved across vast evolutionary distances. In contrast, the residues that form the allosteric sites, responsible for feedback inhibition, are significantly less conserved. nih.gov This pattern suggests that while the core catalytic function is under strong negative selection, the regulatory mechanisms have been able to adapt and diverge in response to the specific metabolic contexts of different organisms.
The gene duplication events seen in eukaryotes have been a primary driver of functional divergence. The emergence of the non-catalytic PRPSAPs in mammals is a prime example. These proteins evolved from a catalytically active PRPS ancestor but have since acquired insertions in their catalytic domain that render them inactive. researchgate.net Despite this loss of function, they have been retained, indicating they have adopted new roles, likely in the regulation and assembly of PRPS enzyme complexes. The co-evolution of the catalytic PRPS isozymes and their non-catalytic PRPSAP partners points to a functional interdependence between them. nih.gov
Beyond PRPS itself, the broader family of enzymes that utilize PRPP, the phosphoribosyltransferases, also demonstrates considerable diversity. The protein structures and reaction mechanisms employed by these various enzymes differ, highlighting the metabolic versatility of PRPP as a precursor molecule. asm.orgnih.gov This functional diversification within a structurally similar enzyme superfamily is a common theme in enzyme evolution. nih.gov Conversely, instances of functional convergence, where structurally unrelated enzymes evolve to catalyze the same reaction, are also known in metabolic evolution, although the core synthesis of PRPP appears to be conserved within the PRPS family. nih.gov The degree to which metabolic genes are conserved, both in sequence and expression, often reflects their importance and activity across a wide range of metabolic states. plos.org
Future Directions in Alpha Phosphoribosylpyrophosphoric Acid Research
Unexplored Regulatory Mechanisms
The regulation of PRPP synthesis is intricate, involving allosteric control, post-translational modifications, and higher-order structural organization. Future research is poised to delve deeper into these and other, as yet undiscovered, regulatory mechanisms.
Recent studies have revealed that PRPP synthase can form filamentous structures known as cytoophidia in both prokaryotes and eukaryotes. elifesciences.orgnih.govbiorxiv.org This polymerization is not merely a storage mechanism but appears to be a sophisticated mode of regulation. The formation of two distinct types of PRPS filaments, controlled by the binding of different ligands, has been observed. elifesciences.orgnih.govbiorxiv.org One filament type is resistant to allosteric inhibition by ADP, suggesting that filamentation can modulate enzyme activity in response to cellular metabolic states. elifesciences.orgnih.govbiorxiv.org Further investigation into the factors that trigger filament formation and dissolution, and the precise molecular mechanisms by which these filaments alter catalytic activity, will be a key area of future research.
The classical allosteric regulation of PRPS by phosphate (B84403) ions (activator) and ADP (inhibitor) is well-established. elifesciences.orgnih.govbiorxiv.orgnih.gov However, recent structural studies have identified a noncanonical allosteric binding site for AMP and ADP. elifesciences.orgnih.gov This novel site appears to stabilize a regulatory flexible loop, influencing the binding of the substrate ATP. elifesciences.orgnih.gov The physiological significance of this noncanonical site and its interplay with the conventional allosteric site warrant further exploration.
Post-translational modifications (PTMs) of PRPS are emerging as another critical layer of regulation. researchgate.netnih.gov For instance, O-GlcNAcylation of PRPS1 has been shown to promote its hexamer formation and relieve feedback inhibition, thereby boosting its activity. researchgate.net Additionally, the interplay between acetylation and deacetylation, mediated by enzymes like the sirtuin CobB in E. coli, can influence PRPS activity and its interaction with other proteins. biorxiv.org A systematic and comprehensive analysis of the full spectrum of PTMs affecting PRPS, and how these modifications are integrated with other regulatory inputs, will provide a more complete picture of PRPP homeostasis.
Table 1: Unexplored Regulatory Mechanisms of PRPP Synthase
| Regulatory Mechanism | Key Findings | Future Research Questions |
|---|---|---|
| Filamentation (Cytoophidia Formation) | PRPS forms distinct filament types in response to ligands, modulating allosteric inhibition. elifesciences.orgnih.govbiorxiv.org | What are the upstream signals controlling filament assembly/disassembly? How does filamentation affect interactions with other cellular components? |
| Noncanonical Allosteric Sites | A novel AMP/ADP binding site has been identified that influences the conformation of a regulatory loop. elifesciences.orgnih.gov | What is the physiological relevance of this site? How does it integrate with the canonical allosteric site to fine-tune PRPS activity? |
| Post-Translational Modifications | O-GlcNAcylation and acetylation have been shown to modulate PRPS activity and complex formation. researchgate.netbiorxiv.org | What is the complete "PTM code" for PRPS? How do different PTMs crosstalk to regulate enzyme function in response to various cellular signals? |
Novel Therapeutic Targets in Alpha-Phosphoribosylpyrophosphoric Acid Metabolism
Given the central role of PRPP in nucleotide biosynthesis, its metabolic pathway presents a promising area for the development of novel therapeutics, particularly in oncology and infectious diseases.
The hyperactivity of PRPS1, due to missense mutations, is associated with conditions like gouty arthritis and neurodevelopmental defects. elifesciences.orgnih.govnih.gov Conversely, decreased activity can lead to neurological disorders such as Arts syndrome. elifesciences.orgnih.gov Furthermore, PRPS1 and PRPS2 have been implicated in the progression of certain cancers, including colorectal and hepatocellular carcinoma, as well as in drug resistance in acute lymphoblastic leukemia. mdpi.com This makes PRPS isoforms attractive targets for the development of specific inhibitors that could be used to treat these conditions. The challenge will be to develop isoform-specific inhibitors to minimize off-target effects.
In various pathogens, PRPP metabolism is essential for survival and virulence. For example, in Mycobacterium tuberculosis, the single PRPS gene product is the sole source of PRPP, which is required for the synthesis of a precursor for the bacterial cell wall. mdpi.com This makes the mycobacterial PRPS a potential drug target for the treatment of tuberculosis. mdpi.com A detailed structural and functional comparison of human and microbial PRPS enzymes will be crucial for the design of pathogen-specific inhibitors.
Emerging evidence also links altered PRPP metabolism to neurodegenerative diseases. nih.govresearchgate.netnih.gov While the exact mechanisms are still being elucidated, the role of PRPP in nucleotide synthesis and cellular energy homeostasis suggests that its dysregulation could contribute to neuronal dysfunction and death. nih.gov Further research is needed to understand the specific involvement of the PRPP pathway in different neurodegenerative conditions and to explore whether targeting this pathway could offer therapeutic benefits.
Table 2: Potential Therapeutic Targets in PRPP Metabolism
| Therapeutic Area | Potential Target | Rationale |
|---|---|---|
| Oncology | PRPS1 and PRPS2 | Implicated in cancer progression and drug resistance. mdpi.com |
| Infectious Diseases | Pathogen-specific PRPS | Essential for the survival and virulence of pathogens like Mycobacterium tuberculosis. mdpi.com |
| Neurological Disorders | PRPS1 | Mutations are linked to various neurodevelopmental and neurodegenerative conditions. elifesciences.orgnih.gov |
Systems Biology Approaches to this compound Pathway Dynamics
The synthesis and utilization of PRPP are tightly integrated with other major metabolic networks, including the pentose (B10789219) phosphate pathway (PPP), glycolysis, and purine (B94841) and pyrimidine (B1678525) metabolism. plos.orgvt.edulibretexts.orgresearchgate.net A systems biology approach, which combines experimental data with computational modeling, is essential to unravel the complex dynamics of these interconnected pathways.
The PPP is the primary source of ribose-5-phosphate (B1218738), the precursor for PRPP synthesis. vt.edulibretexts.orgescholarship.org Metabolic modeling can help to understand the flux of metabolites through the oxidative and non-oxidative branches of the PPP and how this flux is coordinated with the demand for PRPP. plos.orgresearchgate.net Such models can also predict how perturbations in one pathway, for example, due to drug treatment or genetic mutations, will affect the others. Recent studies have used metabolic modeling to investigate sex-specific differences in liver metabolism, highlighting variations in the pentose phosphate pathway that could influence responses to toxins. plos.org
Integrating multi-omics data, including transcriptomics, proteomics, and metabolomics, will be crucial for building comprehensive and predictive models of PRPP pathway dynamics. These models can help to identify key regulatory nodes and potential drug targets that might not be apparent from studying individual components in isolation. For example, understanding the transcriptional regulation of the genes involved in PRPP synthesis and utilization in response to different cellular conditions can provide insights into how the cell maintains metabolic homeostasis.
Development of Advanced Analytical Techniques for this compound Quantification in Research Settings
Accurate and sensitive quantification of PRPP is essential for studying its metabolism and regulation. However, the inherent instability of PRPP makes its measurement challenging. The development of advanced analytical techniques is therefore a priority for advancing research in this field.
Stable isotope dilution mass spectrometry is a powerful technique for the accurate quantification of metabolites. nih.gov A method for measuring PRPP in erythrocytes has been developed based on the enzymatic conversion of PRPP and a labeled precursor to a detectable product. nih.gov Further refinement of such mass spectrometry-based methods, including liquid chromatography-mass spectrometry (LC-MS), will enable more sensitive and high-throughput analysis of PRPP in various biological samples.
Biosensors offer the potential for real-time monitoring of PRPP levels in living cells. While specific biosensors for PRPP are still in the early stages of development, the principles used for detecting other small molecules, such as DNAzyme-based sensors and surface plasmon resonance (SPR) biosensors, could be adapted for this purpose. nih.govyoutube.commdpi.comnih.govdovepress.com For example, a DNAzyme-based sensor could be designed to be activated or inhibited by PRPP, leading to a fluorescent or colorimetric signal. An SPR biosensor could utilize a PRPP-binding protein or aptamer to detect changes in PRPP concentration at a sensor surface. The development of such tools would be invaluable for studying the dynamic changes in PRPP levels in response to various stimuli.
Table 3: Advanced Analytical Techniques for PRPP Quantification
| Technique | Principle | Potential Advantages |
|---|---|---|
| Stable Isotope Dilution Mass Spectrometry | Quantification based on the ratio of a labeled internal standard to the endogenous analyte. nih.gov | High accuracy and precision. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of PRPP from other metabolites followed by mass-based detection. | High sensitivity and specificity, suitable for complex biological samples. |
| DNAzyme-based Biosensors | PRPP-dependent cleavage of a substrate by a catalytic DNA molecule, leading to a detectable signal. nih.gov | Potential for in vitro and in vivo applications, high sensitivity. |
| Surface Plasmon Resonance (SPR) Biosensors | Detection of PRPP binding to a specific ligand immobilized on a sensor surface. dovepress.com | Real-time, label-free detection of binding kinetics. |
Expanding Knowledge on this compound's Role in Emerging Biological Processes
Beyond its well-established roles in biosynthesis, PRPP and its synthesizing enzymes are being implicated in a growing number of other cellular processes. Future research will likely uncover even more diverse functions for this key metabolite.
In the yeast Saccharomyces cerevisiae, the products of the five PRS genes have been shown to be involved in maintaining cell integrity. microbiologyresearch.orgresearchgate.net Deletion of certain PRS genes leads to alterations in the cell wall and increased sensitivity to stress. microbiologyresearch.org Furthermore, some of the Prs proteins have been shown to interact with components of the cell integrity signaling pathway. microbiologyresearch.org This suggests a more direct role for PRPS enzymes in cellular signaling, beyond simply providing PRPP for metabolic pathways.
The cellular response to stress is a complex process involving the coordinated regulation of numerous signaling and metabolic pathways. nih.govmdpi.comkhanacademy.orgfrontiersin.org Given the central role of PRPP in providing the building blocks for DNA, RNA, and energy cofactors, it is likely that PRPP metabolism is tightly regulated during the stress response to ensure cellular survival and recovery. Future studies could explore how different types of stress, such as oxidative stress, nutrient deprivation, and DNA damage, impact PRPP levels and how the PRPP pathway, in turn, influences the cell's ability to cope with these challenges.
The intricate connections between PRPP metabolism and other cellular processes are only beginning to be understood. As new research tools and approaches become available, we can expect to gain a deeper appreciation for the multifaceted roles of this essential molecule in health and disease.
Q & A
Q. What methodological considerations are critical for accurate quantification of Alpha-Phosphoribosylpyrophosphoric Acid (PRPP) in cellular extracts?
Accurate quantification requires addressing interference from phosphorylated metabolites (e.g., ATP, NADH) and optimizing extraction buffers to stabilize PRPP. Enzymatic assays coupled with HPLC or spectrophotometric detection are preferred. For example:
- Sample Preparation : Use ice-cold perchloric acid (0.6 M) for rapid quenching of enzymatic activity, followed by neutralization with KOH to pH 7.0 to prevent degradation .
- Assay Validation : Include internal standards (e.g., -PRPP) to correct for recovery rates. Cross-validate results with mass spectrometry to confirm specificity .
Q. What are the optimal storage conditions for PRPP to ensure stability in laboratory settings?
PRPP is hygroscopic and degrades under acidic or high-temperature conditions. Recommended protocols:
- Storage : Keep lyophilized PRPP in airtight containers under inert gas (argon or nitrogen) at -80°C. Reconstituted solutions should be aliquoted and stored at -20°C for ≤48 hours .
- Handling : Avoid freeze-thaw cycles and exposure to ambient humidity during weighing. Use desiccated glove boxes for long-term storage .
Q. How can researchers mitigate interference from pyrophosphatases when studying PRPP-dependent enzymatic reactions?
- Inhibitors : Add sodium fluoride (10 mM) or sodium orthovanadate (1 mM) to reaction buffers to inhibit pyrophosphatase activity .
- Kinetic Monitoring : Use real-time -NMR to track PRPP consumption and pyrophosphate release, ensuring reaction linearity within the first 5 minutes .
Advanced Research Questions
Q. How do structural variations in PRPP synthetase influence catalytic efficiency and substrate specificity?
Structural studies reveal that PRPP synthetase adopts distinct conformations during ATP and ribose-5-phosphate binding. Key findings:
- Active Site Mutagenesis : Substitution of Arg-84 (a conserved residue in the ATP-binding pocket) reduces catalytic efficiency by 90%, as shown in E. coli mutants .
- Allosteric Regulation : Mg ions stabilize the hexameric form, enhancing substrate affinity. Removal of Mg shifts the enzyme to a low-activity monomeric state .
Q. What experimental approaches resolve discrepancies in PRPP stability reported across studies?
Contradictions in PRPP stability often arise from differences in pH, temperature, and buffer composition. Methodological solutions:
Q. How can isotopic labeling techniques track PRPP flux in nucleotide biosynthesis pathways?
- -Glucose Tracing : Feed cells -labeled glucose and analyze PRPP-derived ribose moieties in RNA/DNA via LC-MS. This reveals compartment-specific flux (e.g., mitochondrial vs. cytosolic PRPP pools) .
- Dynamic -NMR : Monitor real-time PRPP utilization in Streptococcus cultures, correlating metabolic activity with growth phase .
Methodological Conflict Resolution
Q. When PRPP levels vary between studies, how can researchers distinguish biological variability from methodological artifacts?
- Controlled Replicates : Perform triplicate extractions using standardized protocols (e.g., identical quenching agents and centrifugation speeds) .
- Interlaboratory Validation : Share samples with independent labs using orthogonal methods (e.g., enzymatic assays vs. isotope dilution MS) to isolate technical vs. biological variance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
